(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid

Kynureninase Inhibition Neuroprotection Tryptophan Metabolism

Source (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid (L-β-homotyrosine) with verified ≥98% HPLC purity and defined (S)-stereochemistry. Unlike generic L-tyrosine or racemic β-amino acids, its unique β-backbone enhances proteolytic stability and alters peptide conformation—critical for reproducible enzyme inhibition (Ki 100 nM vs kynureninase) and HPPD screening (IC50 90 nM). Accept only the single enantiomer to ensure batch-to-batch consistency in drug discovery and chemical biology workflows.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 615537-19-4
Cat. No. B3147153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid
CAS615537-19-4
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)N)O
InChIInChI=1S/C10H13NO3/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1
InChIKeyVUNPIAMEJXBAFP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3S)-3-Amino-4-(4-Hydroxyphenyl)Butanoic Acid (CAS 615537-19-4) – Verified Identity and Purity Specifications


(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid (CAS 615537-19-4), also known as L-β-homotyrosine, is a chiral, non-proteinogenic β-amino acid with molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It is structurally characterized by a tyrosine-like phenol group extended by an extra methylene unit in its backbone. This compound is predominantly available as a hydrochloride salt to enhance aqueous solubility [1] and is utilized in biochemical research, peptide engineering, and medicinal chemistry, with typical purity specifications ranging from 95% to 98% (HPLC) [2].

Why Generic Substitution Fails: The Critical Role of Stereochemistry and Backbone Length in (3S)-3-Amino-4-(4-Hydroxyphenyl)Butanoic Acid (CAS 615537-19-4)


Generic substitution of L-β-homotyrosine with standard L-tyrosine, racemic mixtures, or other β-amino acids is not functionally equivalent and may invalidate experimental outcomes. The (S)-enantiomer's defined stereochemistry is critical for stereospecific molecular recognition, a property not shared by the (R)-enantiomer or racemate [1][2]. Furthermore, the β-amino acid backbone, which inserts an additional methylene group compared to α-amino acids like L-tyrosine, alters backbone conformation, peptide bond geometry, and proteolytic stability [3]. This difference directly impacts binding affinity, enzyme inhibition potency, and the physicochemical properties of derived peptides, making precise, stereochemically pure sourcing essential for reproducible scientific results.

Quantitative Evidence Guide: Verifiable Performance Data for (3S)-3-Amino-4-(4-Hydroxyphenyl)Butanoic Acid (CAS 615537-19-4) vs. Comparators


Kynureninase Inhibition: Nanomolar Potency of L-β-Homotyrosine vs. Weak Micromolar Activity of Common Comparators

In a direct comparative study, the target compound (as the analogue '2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid') demonstrated a Ki of 100 nM against kynureninase from both rat and human sources [1]. In stark contrast, a standard comparator in the field, meta-nitrobenzoylalanine (m-NBA), exhibited an IC50 of 100 ± 12 μM for the same enzyme, a difference of approximately 1,000-fold [2]. This establishes the target compound as a potent inhibitor, while m-NBA is a weak, non-specific modulator.

Kynureninase Inhibition Neuroprotection Tryptophan Metabolism

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Quantifiable Nanomolar Activity and Class-Leading Potency

The target compound inhibits 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) from pig liver with an IC50 of 90 nM [1]. This places its activity in the nanomolar range. For context, the clinically approved HPPD inhibitor nitisinone (NTBC) has a reported IC50 of 85 nM . In contrast, many compounds in HPPD-focused discovery programs, such as compound 3881, exhibit IC50 values in the low micromolar range (e.g., 2.49 μM) [2]. This demonstrates that the target compound's HPPD inhibitory activity is comparable to a clinically used drug and far superior to early-stage lead compounds.

HPPD Inhibition Tyrosinemia Herbicide Discovery

Purity Specifications: Enantiomerically Pure Material with Validated 98% (HPLC) Purity for Reproducible Results

Commercial suppliers provide this compound as the defined (S)-enantiomer with a minimum purity of 98% as determined by HPLC [1]. This is a critical specification, as racemic or enantiomerically impure material would introduce an uncontrolled variable. While other suppliers may offer material at a lower purity (e.g., 95%), the 98% specification represents a higher and verifiable quality standard, minimizing the risk of impurity-driven artifacts in sensitive biochemical or cell-based assays.

Chiral Purity Quality Control Reproducibility

Defined Stereochemistry and Peptide Stability: A Distinct Backbone for Engineering Protease-Resistant Peptidomimetics

As a β-amino acid, L-β-homotyrosine introduces an additional methylene unit into the peptide backbone compared to the α-amino acid L-tyrosine. This structural modification confers increased resistance to proteolytic degradation and alters the secondary structure of derived peptides [1]. While quantitative stability data specific to this compound is not available from the identified sources, this property is a well-established class effect for β-amino acids [2]. In contrast, peptides containing only standard α-amino acids like L-tyrosine are inherently more susceptible to rapid enzymatic cleavage in biological environments.

Peptidomimetics Protease Resistance Conformational Constraint

Optimal Application Scenarios for (3S)-3-Amino-4-(4-Hydroxyphenyl)Butanoic Acid (CAS 615537-19-4): Evidence-Backed Use Cases


Kynurenine Pathway Research: A Potent and Specific Kynureninase Inhibitor for Neuroprotection Studies

The 1,000-fold higher potency of this compound as a kynureninase inhibitor compared to m-NBA (Ki = 100 nM vs. IC50 = 100 μM) [1][2] makes it the superior choice for investigating the kynurenine pathway's role in neuroprotection, epilepsy, and neurodegenerative diseases. Its use can reduce the required dosage and minimize off-target effects in in vivo models of excitotoxicity and seizures, providing cleaner, more interpretable data than weaker, less specific inhibitors.

HPPD-Targeted Drug Discovery: A Nanomolar Potency Benchmark for Tyrosinemia and Herbicide Programs

With an IC50 of 90 nM against HPPD [3], this compound serves as an excellent positive control or benchmark for screening and characterizing novel HPPD inhibitors. Its potency is on par with the clinically used drug nitisinone (IC50 = 85 nM) , making it a relevant and high-quality comparator for evaluating new chemical entities aimed at treating type I tyrosinemia or developing next-generation herbicides.

Peptide Engineering and Chemical Biology: Building Protease-Resistant, Conformationally Defined Peptidomimetics

The β-amino acid backbone of L-β-homotyrosine imparts enhanced resistance to proteolytic degradation and alters peptide secondary structure compared to standard α-amino acids like L-tyrosine [4]. This makes it a strategic building block for designing stable, long-lasting peptide-based probes, therapeutics (e.g., RGD-mimetics targeting integrins), and tools for studying protein-protein interactions in complex biological environments [5].

Analytical and Method Development: A High-Purity, Chiral Reference Standard for Chromatography and Assay Validation

The availability of this compound at a verified purity of 98% (HPLC) as a single enantiomer [6] makes it an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). Its defined stereochemistry and high purity ensure accurate calibration, reliable method performance, and consistent results across different batches and laboratories, which is critical for quality control in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.